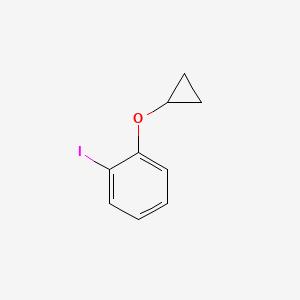

1-Cyclopropoxy-2-iodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

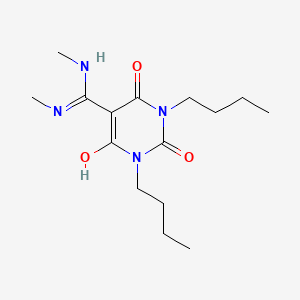

“1-Cyclopropoxy-2-iodobenzene” is a chemical compound with the molecular formula C9H9IO . It has a molecular weight of 260.07 g/mol . The IUPAC name for this compound is 1-cyclopropyloxy-2-iodobenzene .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 . The canonical SMILES representation is C1CC1OC2=CC=CC=C2I .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 260.07 g/mol . It has a computed XLogP3 value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass is 259.96981 g/mol . The topological polar surface area is 9.2 Ų . It has a heavy atom count of 11 .

科学的研究の応用

Ring-Opening Dichlorination

Donor-acceptor cyclopropanes, potentially related to the cyclopropoxy group in 1-Cyclopropoxy-2-iodobenzene, react with iodobenzene dichloride to afford ring-opened products. This reaction demonstrates the utility of iodobenzene derivatives in introducing halogen atoms adjacent to donor and acceptor groups, which could be relevant for derivatives of this compound (Garve et al., 2014).

Novel Cycloadditions

Iodobenzene compounds have been used to mediate [3+2] cycloaddition reactions under mild conditions. This method could potentially be applied to synthesize complex cyclic structures from this compound derivatives, showcasing the compound's potential in constructing novel organic frameworks (Le‐Ping Liu et al., 2007).

Oxidative Cyclization for Cyclopropane Synthesis

Iodobenzene-catalyzed reactions have been developed for oxidative cyclization, leading to the synthesis of highly functionalized cyclopropanes. This application illustrates the role of iodobenzene derivatives in facilitating cyclization reactions, potentially relevant to modifications of this compound (Yang Li et al., 2020).

Intramolecular Cyclopropanation

The utility of iodobenzene derivatives in intramolecular cyclopropanation reactions to obtain spirocyclopropylpyrazolones suggests potential applications for this compound in synthesizing spirocyclic compounds. These methodologies could be adapted for the synthesis of complex organic molecules with cyclopropoxy groups (P. Mukherjee & Asish R. Das, 2017).

作用機序

Target of Action

This compound is a derivative of iodobenzene, which is known to be used as an intermediate in organic synthesis . .

Mode of Action

The mode of action of 1-Cyclopropoxy-2-iodobenzene is also not well-documented. As a derivative of iodobenzene, it may share some of the chemical properties and reactivity of iodobenzene. Iodobenzene is known to be more reactive than bromobenzene or chlorobenzene because the bond between carbon and iodine is weaker than the bond between carbon and either bromine or chlorine . .

Biochemical Pathways

Iodobenzene, a related compound, is used as an intermediate in organic synthesis

Pharmacokinetics

The compound is a colorless liquid

Result of Action

As a derivative of iodobenzene, it may share some of the chemical properties and reactivity of iodobenzene

Action Environment

Iodobenzene, a related compound, is known to be released into the environment through various waste streams . It has a vapor pressure of 1.06 mm Hg at 25 °C, suggesting that if released into the air, it would exist primarily as a vapor . .

特性

IUPAC Name |

1-cyclopropyloxy-2-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTCTUAQNPBNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)

![4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B580587.png)